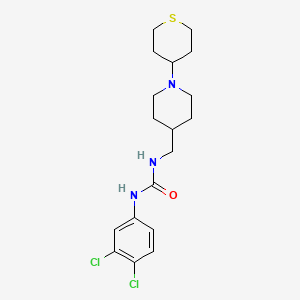

1-(3,4-dichlorophenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea

Description

This compound is a urea derivative featuring a 3,4-dichlorophenyl group attached to the urea nitrogen and a piperidin-4-ylmethyl moiety substituted with a tetrahydro-2H-thiopyran-4-yl group.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25Cl2N3OS/c19-16-2-1-14(11-17(16)20)22-18(24)21-12-13-3-7-23(8-4-13)15-5-9-25-10-6-15/h1-2,11,13,15H,3-10,12H2,(H2,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAZZENWJLMMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dichlorophenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C17H22Cl2N2OS

- Molecular Weight: 366.34 g/mol

- CAS Number: Not specified in the search results.

The compound features a dichlorophenyl group and a tetrahydrothiopyran moiety, which are significant for its biological interactions.

Anticancer Activity

Recent studies indicate that derivatives of urea compounds exhibit promising anticancer properties. For instance, compounds similar to the target urea have been tested against various cancer cell lines, showing significant cytotoxic effects. In one study, urea derivatives demonstrated IC50 values in the micromolar range against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, suggesting potential for further development as anticancer agents .

The proposed mechanism of action for similar urea compounds includes:

- Inhibition of Enzyme Activity: Urea derivatives may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis: These compounds can trigger programmed cell death in malignant cells by activating apoptotic pathways.

Neuropharmacological Effects

The tetrahydrothiopyran component suggests potential neuropharmacological effects. Compounds with similar structures have been linked to modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could imply potential applications in treating neurological disorders or mood disorders .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a related urea compound against various cancer cell lines. The results showed that the compound significantly inhibited cell growth with an IC50 value of approximately 6.2 μM for colon carcinoma cells .

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 (Breast) | 43.4 |

| HCT-116 (Colon) | 6.2 |

Study 2: Neuropharmacological Screening

Another investigation focused on the neuropharmacological effects of tetrahydrothiopyran derivatives. The study indicated that these compounds could enhance dopaminergic activity, which may be beneficial in treating conditions like Parkinson's disease or depression .

Comparison with Similar Compounds

Research Findings and Trends

- Structure-Activity Relationships (SAR) : highlights that electron-withdrawing groups (e.g., Cl, CF₃) on the aryl ring improve yield and stability in urea derivatives. The target compound’s dichlorophenyl group aligns with this trend .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for synthesizing this urea derivative?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling reagents like EDCI or DCC to form urea bonds between the dichlorophenyl and piperidinyl-thiopyran moieties . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .

- Catalysts : Triethylamine or other bases improve yield by neutralizing acidic byproducts .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .

Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions, including the tetrahydrothiopyran and piperidinylmethyl groups .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ~430–450 g/mol range for similar compounds) .

- HPLC : Assesses purity (>95% recommended for biological assays) .

- X-ray crystallography : Resolves 3D conformation, particularly for the thiopyran ring’s chair conformation .

Q. How can researchers design initial bioactivity screens to evaluate this compound’s therapeutic potential?

- Methodological Answer :

- In vitro assays : Prioritize targets where urea derivatives are known to act (e.g., kinases, GPCRs). Use fluorescence polarization or SPR to measure binding affinity .

- Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations .

- Dose-response curves : Generate IC₅₀ values for potency comparisons with structurally related compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?

- Methodological Answer :

- Core modifications : Compare analogs with substitutions on the dichlorophenyl (e.g., Cl → CF₃) or thiopyran (e.g., S → O) groups to assess impact on target binding .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with urea carbonyl) .

- Bioisosteric replacements : Replace the piperidinylmethyl group with morpholine or pyrrolidine to evaluate steric/electronic effects .

Q. What experimental approaches are recommended to elucidate this compound’s mechanism of action and target engagement?

- Methodological Answer :

- Pull-down assays : Use biotinylated derivatives to isolate protein targets from cell lysates, followed by LC-MS/MS identification .

- Kinase profiling : Screen against panels of 50–100 kinases to identify selectivity (e.g., similar compounds inhibit VEGFR2/EGFR) .

- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .

Q. How should researchers address discrepancies in bioactivity data across different assay systems?

- Methodological Answer :

- Assay validation : Replicate results in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .

- Solubility checks : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers .

- Metabolic stability : Test liver microsome stability to identify rapid degradation as a confounding factor .

Q. What methodologies are appropriate for studying this compound’s stability and environmental fate?

- Methodological Answer :

- Forced degradation studies : Expose to UV light, heat (40–60°C), and acidic/basic conditions to identify degradation products via LC-MS .

- Environmental partitioning : Calculate logP (e.g., ~3.5 for similar ureas) to predict soil/water distribution .

- Biotic transformation : Incubate with soil microbiota to assess breakdown pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.